N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine
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Overview
Description
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound is characterized by the presence of a dimethylaminoethyl group and a p-tolyl group attached to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopteridine with p-tolyl aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its fluorescent properties make it useful in studying cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(p-tolyl)pteridine: Lacks the dimethylaminoethyl group, making it less versatile in certain applications.
2,4-Diamino-6-(phenyl)pteridine: Contains a phenyl group instead of a p-tolyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N2-(2-(dimethylamino)ethyl)-N4-(p-tolyl)pteridine-2,4-diamine is unique due to the presence of both the dimethylaminoethyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for various applications in research and industry.
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(4-methylphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-12-4-6-13(7-5-12)21-16-14-15(19-9-8-18-14)22-17(23-16)20-10-11-24(2)3/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUJEERUKFXDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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